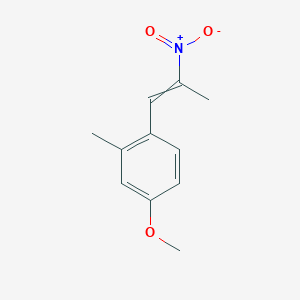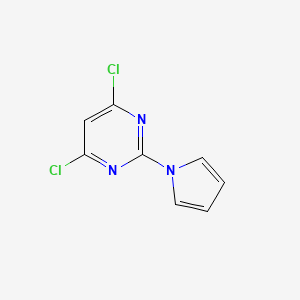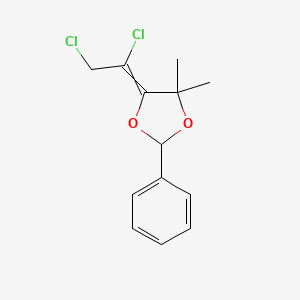
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with appropriate precursors under controlled conditions. One common method involves the use of a base to facilitate the formation of the dioxolane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Acidic or basic catalysts to promote the ring formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision in the addition of reagents and control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as ethanol, methanol, and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloroethane: A simpler compound with similar dichloroethylidene functionality.
4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the dichloroethylidene group but shares the dioxolane ring structure.
1,2-Dichloroethylene: An isomeric form with different spatial arrangement of chlorine atoms.
Uniqueness
5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its combination of the dioxolane ring with dichloroethylidene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89995-61-9 |
|---|---|
Molekularformel |
C13H14Cl2O2 |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
5-(1,2-dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14Cl2O2/c1-13(2)11(10(15)8-14)16-12(17-13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
OYFNHSKGHHJTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(CCl)Cl)OC(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




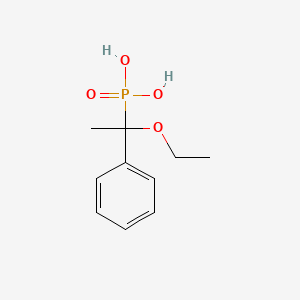

![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
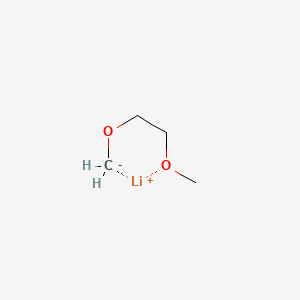
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
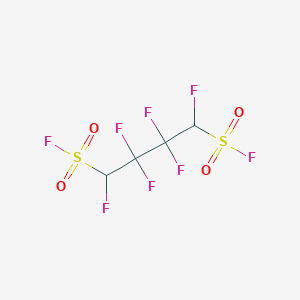
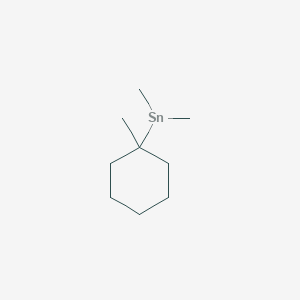
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
